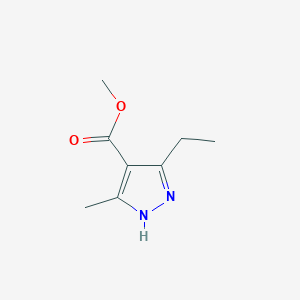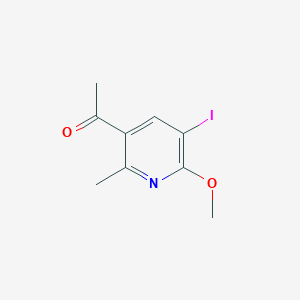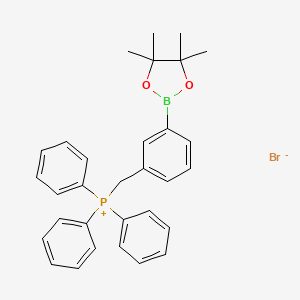
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H10N2 . It’s a tetrahydro derivative of naphthyridine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine involves a five-step sequence, which is a significant improvement over previously reported syntheses . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine is characterized by a tetrahydro-naphthyridine core . This structure has the potential to serve as a conformationally-locked analog of the pharmacologically active 2- (3-pyridyl)ethylamine core structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine include Heck-type vinylation of chloropyridine, formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a topological polar surface area of 24.9 Ų, and a complexity of 114 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Improved Synthesis
- The compound serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure. An improved synthesis method via a five-step sequence has been developed, offering significant improvements over previous syntheses (Dow & Schneider, 2001).
Structural Formation and Analysis
- Decahydro- and tetrahydronaphthyridines, including 5,6,7,8-tetrahydro-1,7-naphthyridine, have been prepared and analyzed using proton magnetic resonance spectroscopy and other methods to establish their structures (Armarego, 1967).
- The synthesis of partially hydrogenated derivatives, such as 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, has been explored to understand its chemical structure and properties (Messinger & Meyer-Barrientos, 1981).
Reactivity Studies
- Research has been conducted on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various nucleophiles, leading to the formation of mono- and di-amino-substituted derivatives, and observing an unexpected rearrangement during synthesis (Sirakanyan et al., 2014).
Multicomponent Synthesis and Diversification
- A multicomponent reaction involving alpha-(isocyano)acetamide, a homoallyl amine, and an aldehyde at room temperature has been used to synthesize and structurally diversify epoxy-tetrahydronaphthyridine, including 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives (Fayol & Zhu, 2005).
Analogues and Inhibitor Studies
- Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines have been synthesized and evaluated as inhibitors of acetylcholinesterase, with some showing inhibition activities. This research included the development of analogues of huperzine A (Vanlaer et al., 2009).
Development of Inverse Agonists
- The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, has been achieved. This synthesis represents the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound (Tsuruoka et al., 2020).
Antivertigo Agent Synthesis
- 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs have been synthesized for potential use as antivertigo agents, exploring different chemical modification techniques of pyridine derivatives (Shiozawa et al., 1984).
Library Synthesis for Antituberculosis Activity
- The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been used for library synthesis, screening for antituberculosis activity, and identifying lead compounds (Zhou et al., 2008).
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBMVOGUOPEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743377 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride | |
CAS RN |
351038-62-5 | |
| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B1454960.png)
![2-[(4-Bromobut-2-en-1-yl)oxy]oxane](/img/structure/B1454961.png)


![8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1454965.png)
![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)




![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
